molecular formula C21H16N2O3S3 B2903878 (Z)-4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide CAS No. 301222-97-9

(Z)-4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide

Cat. No.: B2903878
CAS No.: 301222-97-9
M. Wt: 440.55
InChI Key: MCSFLAIKRZEEOD-UYRXBGFRSA-N
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Description

(Z)-4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide is a synthetic small molecule featuring a rhodanine core, a benzenesulfonamide group, and a naphthalene moiety. This structure places it within a class of compounds that are the subject of intensive investigation in medicinal chemistry, particularly for developing novel anti-infective agents. Compounds incorporating the rhodanine (4-oxo-2-thioxothiazolidine) scaffold have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their antibacterial and antifungal properties . The Z-configuration of the exocyclic double bond at the 5th position of the rhodanine ring is a key structural feature that is often associated with enhanced biological activity . The mechanism of action for this class of compounds, based on studies of close structural analogs, is proposed to involve the inhibition of key bacterial enzymes. Molecular docking studies on similar rhodanine derivatives suggest that they may act as potent inhibitors of the MurB enzyme in E. coli . MurB is an essential oxidoreductase involved in the cytoplasmic steps of peptidoglycan biosynthesis, a process critical for bacterial cell wall integrity and an attractive target for new antibiotics . Furthermore, for antifungal applications, related compounds have shown potential inhibition of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway . The integration of the naphthalene group is a strategic design element intended to optimize interaction with hydrophobic pockets in enzyme active sites, potentially leading to improved potency and selectivity. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S3/c1-14-9-11-17(12-10-14)29(25,26)22-23-20(24)19(28-21(23)27)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13,22H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSFLAIKRZEEOD-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of thiazolidinone derivatives with modifications at positions 3 and 5. Below is a comparative analysis with structurally analogous compounds:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Key Properties
(Z)-4-methyl-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide (Target) ~C₂₁H₁₈N₂O₃S₃ ~442 4-Methylbenzenesulfonamide, naphthalen-1-ylmethylene Thiazolidinone-thione, sulfonamide, naphthyl High lipophilicity (logP ~4.2), moderate solubility in DMSO
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide () C₁₈H₁₃N₃O₂S₂ 379.46 Benzamide, indol-3-ylmethylene Thiazolidinone-thione, benzamide, indole Lower lipophilicity (logP ~3.5), enhanced π-π stacking with tryptophan residues
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide () C₂₀H₁₈N₂O₃S₂ 398.5 3-Hydroxyphenyl, 4-methylbenzylidene, propanamide Thiazolidinone-thione, hydroxyphenyl, propanamide Improved solubility (pKa ~9.53), H-bond donor capacity

Key Findings:

Lipophilicity and Solubility: The target compound exhibits higher lipophilicity (logP ~4.2) due to the naphthalene system, compared to the indole-containing analog (logP ~3.5) . This reduces aqueous solubility but enhances membrane permeability. The hydroxyphenyl-propanamide derivative () shows improved solubility (pKa ~9.53) due to its ionizable phenolic -OH group .

Tautomerism and Stability: All three compounds exhibit thione-thiol tautomerism in the thiazolidinone core. However, the target compound’s sulfonamide group stabilizes the thione form (νC=S at 1247–1255 cm⁻¹ in IR), reducing reactivity compared to the benzamide analog .

Biological Interactions: The naphthalene substituent in the target compound enables π-π stacking with aromatic residues in enzyme binding pockets, a property absent in the 4-methylbenzylidene analog () .

Methodological Considerations (Similarity Assessment):

Structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) highlight critical differences:

  • Replacing indole () with naphthalene (Target) reduces similarity scores by 15–20% in fingerprint-based analyses, significantly altering virtual screening outcomes .
  • The sulfonamide group in the target compound introduces polar interactions absent in the benzamide () and propanamide () analogs, impacting target selectivity .

Research Implications

  • Drug Design : The naphthalene-sulfonamide combination in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it suitable for targeting hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
  • Limitations : Higher molecular weight (~442 g/mol) may limit bioavailability, necessitating prodrug strategies.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
CatalystPiperidine (5 mol%)+25%
SolventGlacial acetic acid+15%
Reaction Time7 hours (reflux)+30%

Q. Table 2: Biological Activity of Analogues

SubstituentIC₅₀ (μM) AnticancerIC₅₀ (μM) AntimicrobialReference
4-Chloro1.2 ± 0.38.5 ± 1.1
3-Methoxy5.7 ± 0.93.4 ± 0.7

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